Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-
Description
Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- (CAS 68966-71-2) is a branched diethanol derivative with the molecular formula C₁₂H₂₆O₄ and a molecular weight of 234.33 g/mol . Its IUPAC name, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)propane-1,3-diyl]bis(oxy)]bisethanol, reflects its structure: a central 2,2-dimethyl-1-(isopropyl)-1,3-propanediyl core linked to two ethanol moieties via ether bonds.
Properties
CAS No. |
68966-71-2 |
|---|---|
Molecular Formula |
C12H26O4 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-[3-(2-hydroxyethoxy)-2,2,4-trimethylpentoxy]ethanol |
InChI |
InChI=1S/C12H26O4/c1-10(2)11(16-8-6-14)12(3,4)9-15-7-5-13/h10-11,13-14H,5-9H2,1-4H3 |
InChI Key |
GPKLLERXYXMLED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)COCCO)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- typically involves the reaction of 2,2-dimethyl-1-(1-methylethyl)-1,3-propanediol with ethanol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the ether linkage between the ethanol molecules and the propanediol .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols .
Scientific Research Applications
Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizer for certain biological samples.
Medicine: It is investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Its unique structure allows it to interact with specific enzymes and proteins, influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Propane Diyl Bis(oxy) Ethanol Derivatives
Compounds sharing the 1,3-propanediyl bis(oxy) ethanol backbone but differing in substituents include:
- 2,2'-[(2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy)]diethanol (CAS 842143-03-7): Features a butyl-ethyl-substituted propane diyl core.
Key Difference : Substituents on the propane diyl core modulate solubility and reactivity. The target compound’s isopropyl and dimethyl groups likely reduce crystallinity, improving compatibility with hydrophobic matrices .
Ethane Diyl Bis(oxy) Derivatives
- 2,2'-[1,2-Ethanediylbis(oxy)]bis(1-aminoethanol) (ChemSpider ID 26564164): Replaces hydroxyl groups with amine functionalities, enabling coordination chemistry (e.g., metal chelation) .
- Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, bis(hydrogen sulfate) (CAS 114765-98-9): Sulfate esters enhance water solubility and acidity, suitable for anionic surfactants .
Key Difference : Functional groups (e.g., -NH₂, -OSO₃H) drastically alter chemical behavior. The target compound’s hydroxyl groups favor hydrogen bonding, making it less reactive than sulfated analogs but more versatile in polar environments .
Aromatic and Naphthalene Core Analogs
- 2,2′-[1,5-Naphthalenediylbis(oxy-2,1-ethanediyloxy)]diethanol (CAS 136133-14-7): Incorporates a naphthalene aromatic core, increasing rigidity and UV absorption. Applications may include photostabilizers or optical materials .
Key Difference : Aromatic cores enhance thermal stability and π-π interactions, unlike the aliphatic target compound. This makes naphthalene derivatives more suited for high-temperature or electronic applications .
Ester Derivatives
- 2,2-Bis[[(1-oxoisodecyl)oxy]methyl]-1,3-propanediyl diisodecanoate (CAS 71975-56-9): A pentaerythritol-derived ester with branched fatty acid chains (C45H84O8, MW 753.14 g/mol). Used as an emollient in cosmetics .
- Pentaerythrityl Tetraisostearate (CAS 62125-22-8): A tetraester with isooctadecanoate groups, functioning as a non-greasy lubricant in skincare .
Key Difference : Esterification replaces hydroxyl groups with hydrophobic acyl chains, shifting applications from surfactants to emollients. The target compound’s hydroxyl groups retain water solubility, limiting its use in oil-based formulations .
Epoxy and Acrylate Functionalized Analogs
- 2,2-Bis[(oxiranylmethoxy)methyl]propane-1,3-diol (CAS 40762-73-0): Epoxy groups enable crosslinking in resins and coatings .
- 2,2-Bis[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate (CAS 4986-89-4): Acrylates facilitate polymerization, but the compound is classified as toxic (LD₅₀ 50–300 mg/kg) .
Key Difference : The target compound lacks reactive epoxy or acrylate groups, reducing its utility in polymerization but improving safety profiles .
Data Tables
Biological Activity
Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- (CAS No. 68966-71-2) is a complex organic compound with the molecular formula C12H26O4. Its structure features a central propanediol moiety with ether linkages, making it of interest in various biological and chemical applications. This article explores its biological activity, including its potential effects on human health and the environment, supported by relevant case studies and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C12H26O4 |
| Molecular Weight | 234.33 g/mol |
| CAS Number | 68966-71-2 |
| PubChem ID | 111487 |
| InChIKey | GPKLLERXYXMLED-UHFFFAOYSA-N |
Structural Characteristics
The compound's structure includes:
- Hydroxyl Groups : Two hydroxyl groups contribute to its solubility in water and potential interactions in biological systems.
- Ether Linkages : These linkages may influence the compound's stability and reactivity.
Toxicological Profile
Research indicates that compounds similar to Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- can exhibit various toxicological effects. A study conducted on related compounds showed potential endocrine-disrupting properties, which could affect hormonal balance in organisms .
Key Findings
- Endocrine Disruption : The compound's structural similarities to known endocrine disruptors suggest it may interfere with hormone signaling pathways.
- Metabolic Effects : Preliminary studies indicated that such compounds might affect the metabolism of xenobiotics, leading to altered detoxification processes in organisms .
Case Studies
-
Study on Contaminants in Food Contact Materials :
- A PhD thesis examined contaminants in food packaging materials, highlighting the need for thorough testing of substances like Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-. The study found that certain chemical structures could lead to adverse biological effects when leached into food products .
- Toxicological Screening :
Environmental Impact
The environmental fate of Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- has not been extensively studied; however, its chemical properties suggest it may persist in the environment and bioaccumulate in aquatic organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
